molecular formula C21H23ClF3N3O3 B1193723 VBIT-4 CAS No. 2086257-77-2

VBIT-4

货号 B1193723
CAS 编号: 2086257-77-2
分子量: 457.88
InChI 键: QYSQXVAEFPWMEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vanadium compounds exhibit diverse catalytic, magnetic, and optical properties due to their unique electronic structures. They are studied across various domains, including catalysis, material science, and quantum information science.

Synthesis Analysis

Vanadium compounds, such as vanadium silicates and oxyfluorinated vanadophosphates, are synthesized using various methods, including hydrothermal synthesis and sol-gel processes. These methods allow for the controlled formation of compounds with specific molecular structures and properties (Reddy et al., 1993; Riou & Féey, 1994).

Molecular Structure Analysis

The molecular structure of vanadium compounds can be intricate, with coordination environments that significantly influence their properties. For instance, trigonal bipyramidal V3+ complexes have been identified as potential optically addressable molecular qubits due to their electronic structure and photoluminescence properties (Fataftah et al., 2020).

Chemical Reactions and Properties

Vanadium compounds participate in various oxidation reactions, exhibiting unique catalytic behaviors due to their oxidation states and molecular structure. For example, vanadium silicates can oxidize bulky molecules like naphthalene, highlighting their potential in catalytic applications (Reddy et al., 1993).

Physical Properties Analysis

Physical properties, such as magnetization and photoluminescence, are crucial for applications in materials science and quantum computing. The spin-triplet V3+ complex demonstrates coherent control, a critical feature for quantum information processing (Fataftah et al., 2020).

科学研究应用

  1. 二氧化碳吸收:VBIT,具体为1-(4-乙烯基苯基)-3-丁基咪唑四氟硼酸盐(VBIT),被用于通过原子转移自由基聚合制备聚合物形式(PVBIT)。这种聚合物表现出优异的热稳定性和吸收二氧化碳的能力,表明在二氧化碳捕获和环境技术中具有潜在应用(Tang et al., 2005)

  2. 心肌疾病研究:VBIT-4已被确认为VDAC1寡聚体化抑制剂。在一项研究中,它被证明可以预防线粒体功能障碍和凋亡,在心肌疾病背景下具有重要意义。它对由高醛固酮症引起的心房纤维化的影响得到了探讨,突显了在心脏健康中的潜在治疗应用(Klapper-Goldstein et al., 2020)

  3. 量子计算:VBIT-4的相关性延伸到量子计算领域,在那里它有助于理解分子电子自旋量子比特的相干时间。这对于推进量子信息处理具有重要意义(Zadrozny et al., 2015)

  4. 疾病中的线粒体功能障碍:VBIT-4已被研究其在线粒体功能障碍中的作用,特别是在由增强凋亡特征的疾病中。其抑制VDAC1寡聚体化的特性使其成为治疗与凋亡和线粒体功能障碍相关疾病的有希望的候选药物(Ben-Hail et al., 2016)

  5. 炎症性肠病:在类似克罗恩病和溃疡性结肠炎的炎症性肠病背景下,VBIT-4显示出作为治疗剂的潜力。观察到它在模型研究中抑制了各种症状和病理标志,表明其在治疗这类疾病中的效用(Verma et al., 2021)

  6. 狼疮样疾病:VBIT-4在抑制VDAC寡聚体化的作用也在狼疮样疾病背景下得到探讨。在系统性红斑狼疮小鼠模型中发现它减轻了症状,表明其在自身免疫疾病中的治疗潜力(Kim et al., 2019)

  7. 肌萎缩侧索硬化症(ALS):在ALS研究中,VBIT-4被研究其抑制VDAC1寡聚体化的能力,这有助于管理与ALS相关的运动神经元退化。这表明其在神经退行性疾病治疗中的潜在应用(Shteinfer-Kuzmine et al., 2022)

安全和危害

VBIT-4 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQXVAEFPWMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide

CAS RN

2086257-77-2
Record name N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
150
Citations
J Kim, R Gupta, LP Blanco, S Yang… - Science, 2019 - science.org
… whether VBIT-4 could ameliorate lupus-like symptoms in MpJ-Fas lpr mice. VBIT-4 blocked the … VBIT-4 also decreased spleen and lymph node weights (fig. S12D). Furthermore, ISG …
Number of citations: 333 www.science.org
A Verma, A Shteinfer-Kuzmine, N Kamenetsky… - Translational …, 2022 - Springer
… Here, we targeted VDAC1 with VBIT-4, a newly … VBIT-4 also switched astrocytes and microglia from being pro-inflammatory/neurotoxic to neuroprotective phenotype. Moreover, VBIT-4 …
Number of citations: 12 link.springer.com
H Klapper-Goldstein, A Verma, S Elyagon, R Gillis… - Scientific reports, 2020 - nature.com
… In addition, we evaluated the effect of VBIT-4 treatment on the atrial structural and electrical … Finally, VBIT-4 treatment attenuated the atrial fibrotic load of rats exposed to excessive …
Number of citations: 24 www.nature.com
A Verma, S Pittala, B Alhozeel, A Shteinfer-Kuzmine… - Molecular Therapy, 2022 - cell.com
… The increase in VDAC1 levels in IBD led us to test the effects VBIT-4 and VBIT-12 that interact with the overexpressed VDAC1 to prevent its oligomerization and subsequent apoptosis …
Number of citations: 30 www.cell.com
J Kim, H Yoon, J Chung - The FASEB Journal, 2021 - Wiley Online Library
… The VDAC oligomerization inhibitor VBIT-4 decreases both adipogenesis and weight gain in leptin-deficient (ob/ob) mice. Also, in a mouse model of lupus, VBIT-4 ameliorated lupus-…
Number of citations: 0 faseb.onlinelibrary.wiley.com
G Bayliss - Basic to Translational Science, 2022 - jacc.org
… VBIT-4 has been used in other cardiac models to block VDAC1. Klapper-Goldstein et al 4 used VBIT-4 to … Others have looked at the positive effects of blocking VDAC1 with VBIT-4 on …
Number of citations: 2 www.jacc.org
A Shteinfer-Kuzmine, S Argueti-Ostrovsky… - International Journal of …, 2022 - mdpi.com
… whether VBIT-4 or VBIT-12 treatment of mutant SOD1 G93A transgenic mice had any protective effect on ALS disease progression. We previously demonstrated that VBIT-4 treatment …
Number of citations: 12 www.mdpi.com
D Ben-Hail, R Begas-Shvartz, M Shalev… - Journal of Biological …, 2016 - ASBMB
… The compounds VBIT-3 and VBIT-4 offer a therapeutic strategy for treating different diseases associated with enhanced apoptosis and point to VDAC1 as a promising target for …
Number of citations: 93 www.jbc.org
SN Wei, H Zhang, Y Lu, HJ Yu, T Ma, SN Wang… - Sleep, 2023 - academic.oup.com
… (DIDS) and oligomerization inhibitor VBIT-4 were used to determine the roles of … VBIT-4 rescued LPS-induced microglial ATP release and IL-1β and CCL2 expression. DIDS and VBIT-4 …
Number of citations: 2 academic.oup.com
Y Huang, L Lin, H Huang, H Dong - Nan Fang yi ke da xue xue bao …, 2023 - europepmc.org
… SPF级雄性C57BL/6小鼠32只,6~8周龄,体质量20~24 g,饲养于南方医科大学公共卫生学院清洁级动物房,将小鼠随机分为4组,8只/组:对照组;VBIT-4组;HDM组;HDM+VBIT-4组.本实验经南方…
Number of citations: 3 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。